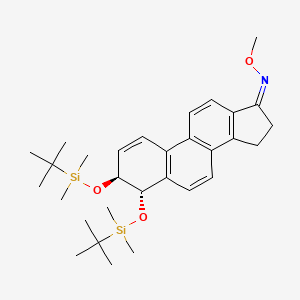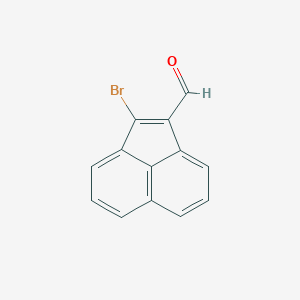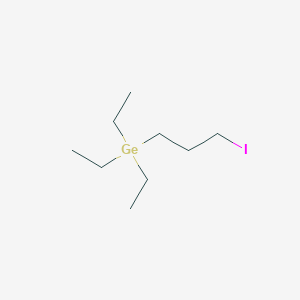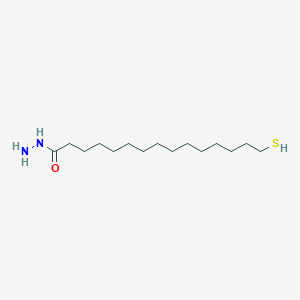
H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA is a peptide sequence composed of 18 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: to the growing peptide chain.
Deprotection and coupling reactions: to form peptide bonds.
Cleavage of the peptide: from the resin and removal of protecting groups.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids , coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) , and cleavage reagents such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the repetitive steps of SPPS, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity .
Análisis De Reacciones Químicas
Types of Reactions
The peptide H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed.
Major Products Formed
Disulfide-bonded peptides: from oxidation reactions.
Reduced peptides: with free thiol groups from reduction reactions.
Modified peptides: with altered amino acid sequences from substitution reactions.
Aplicaciones Científicas De Investigación
The peptide H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes . The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
- H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH
- H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA
Uniqueness
The peptide This compound is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This modification can influence the peptide’s solubility, stability, and biological activity, making it distinct from other similar peptides .
Propiedades
Fórmula molecular |
C89H134F3N25O28S |
|---|---|
Peso molecular |
2091.2 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C87H133N25O26S.C2HF3O2/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117;3-2(4,5)1(6)7/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138);(H,6,7)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-;/m0./s1 |
Clave InChI |
FDGPQRJKYKQKKL-COERCSAOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
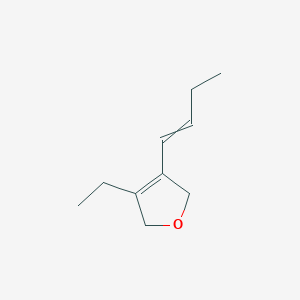
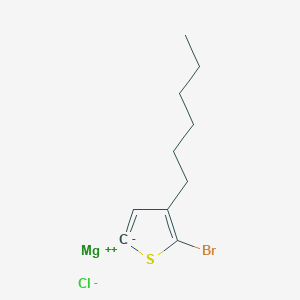
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
